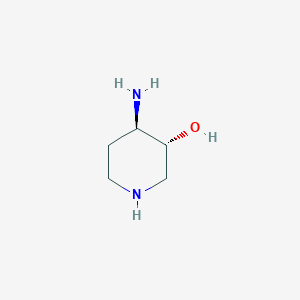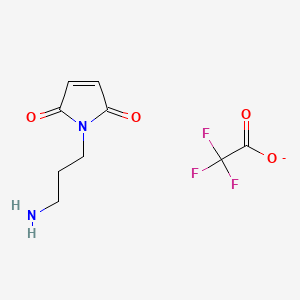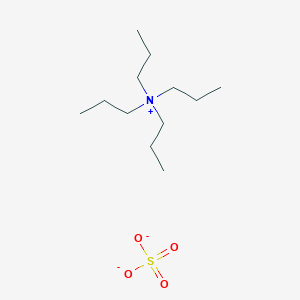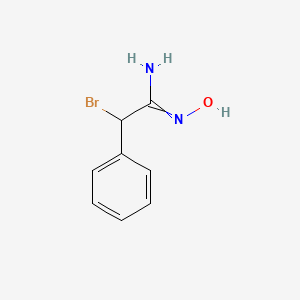
N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine is a synthetic organic compound with the molecular formula C12H11FN2O It is characterized by the presence of a fluoro-substituted tetrahydrocarbazole core linked to a hydroxylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and hydroxylamine.
Formation of Tetrahydrocarbazole Core: The 6-fluoroindole undergoes a series of reactions, including cyclization and reduction, to form the tetrahydrocarbazole core.
Introduction of Hydroxylamine Group: The tetrahydrocarbazole intermediate is then reacted with hydroxylamine under specific conditions to introduce the hydroxylamine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The fluoro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrahydrocarbazole derivatives.
Aplicaciones Científicas De Investigación
N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine: A closely related compound with similar structural features.
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: These compounds share the fluoro-substituted core and have been studied for their antibacterial activity.
Uniqueness
N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine is unique due to its specific combination of a fluoro-substituted tetrahydrocarbazole core and a hydroxylamine group
Propiedades
Fórmula molecular |
C12H11FN2O |
|---|---|
Peso molecular |
218.23 g/mol |
Nombre IUPAC |
N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C12H11FN2O/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15-16/h4-6,14,16H,1-3H2 |
Clave InChI |
UBDNOZUFIFEYOX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=NO)C1)C3=C(N2)C=CC(=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid](/img/structure/B11822455.png)




![(R)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822500.png)


![Tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11822514.png)

![3-Bromo-2-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B11822531.png)
![4-Bromotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one](/img/structure/B11822545.png)


